(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS No.: 1807940-14-2
Cat. No.: VC2867346
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807940-14-2 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | UOOASZNLOHDNQY-SBSPUUFOSA-N |
| Isomeric SMILES | CC1=C2C(=CC=C1)[C@@H](CCO2)N.Cl |
| SMILES | CC1=C2C(=CC=C1)C(CCO2)N.Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)C(CCO2)N.Cl |
Introduction
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound belonging to the class of benzopyran derivatives. It features a unique bicyclic structure consisting of a benzene ring fused to a pyran ring, with an amine group and a methyl substituent at specific positions. This compound is of interest due to its potential medicinal properties and applications in drug development .
Synthesis Methods
The synthesis of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves palladium-catalyzed reactions and other organic synthesis techniques. The process requires careful control of reaction conditions such as temperature, pH, and time to ensure the formation of the desired product without significant side reactions.
Purification Process
Purification typically involves crystallization or chromatography to isolate the hydrochloride salt form, which enhances solubility and stability in various applications.
Research Findings
While detailed mechanisms of action are not fully elucidated, compounds within this class may interact with biological targets such as enzymes or receptors, potentially modulating biochemical pathways relevant in therapeutic contexts.
Safety and Handling
Safety data for this product is currently limited, and users are advised to request a Safety Data Sheet (SDS) for more information .
Storage and Packaging
Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and super sacks. Research and sample quantities may be packaged under argon or vacuum to maintain stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume